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molecular formula C8H12N2O2S B8334747 2-Isobutyrylamino-thiazole-4-methanol

2-Isobutyrylamino-thiazole-4-methanol

Cat. No. B8334747
M. Wt: 200.26 g/mol
InChI Key: QNABWWMIXKERAF-UHFFFAOYSA-N
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Patent
US07125901B2

Procedure details

To a mixture of ethyl 2-(isobutyrylamino)-1,3-thiazole-4-carboxylate (1.4 g) and tetrahydrofuran (28 ml) was added lithium borohydride (252 mg) portionwise, and the mixture was refluxed for 6 hours. The reaction mixture was cooled to 0° C., quenched with methanol (5 ml) and concentrated in vacuo. The residue was suspended with 10% methanol/chloroform (100 ml), and the insoluble materials were filtered off. The filtrate was purified by flash column chromatography on silica-gel with 5% methanol/chloroform as an eluent. The crystalline residue was collected and washed with diisopropyl ether to give N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropanamide (1.0 g).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
252 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][C:7]1[S:8][CH:9]=[C:10]([C:12](OCC)=[O:13])[N:11]=1)(=[O:5])[CH:2]([CH3:4])[CH3:3].[BH4-].[Li+]>O1CCCC1>[OH:13][CH2:12][C:10]1[N:11]=[C:7]([NH:6][C:1](=[O:5])[CH:2]([CH3:3])[CH3:4])[S:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C(C)C)(=O)NC=1SC=C(N1)C(=O)OCC
Name
Quantity
28 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
252 mg
Type
reactant
Smiles
[BH4-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
quenched with methanol (5 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
the insoluble materials were filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was purified by flash column chromatography on silica-gel with 5% methanol/chloroform as an eluent
CUSTOM
Type
CUSTOM
Details
The crystalline residue was collected
WASH
Type
WASH
Details
washed with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
OCC=1N=C(SC1)NC(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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